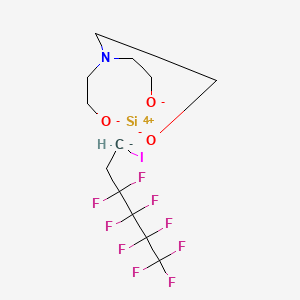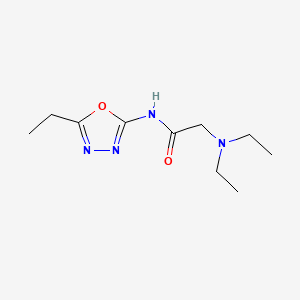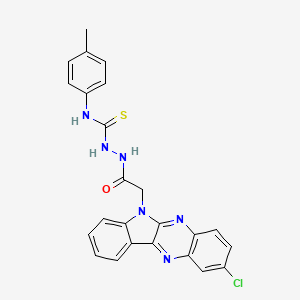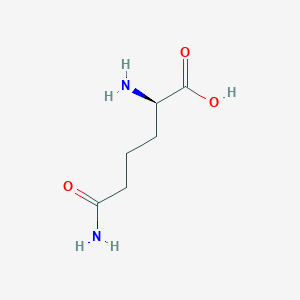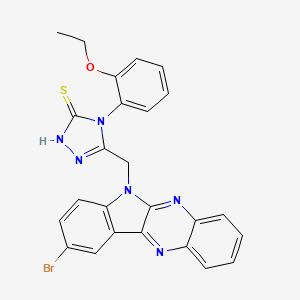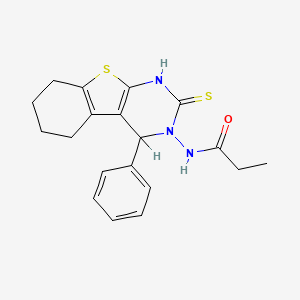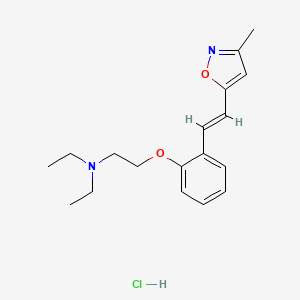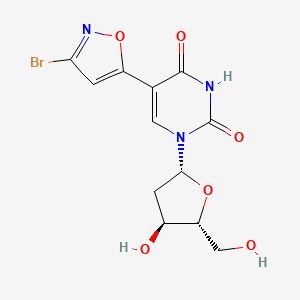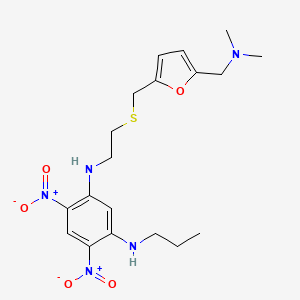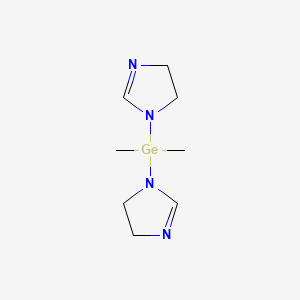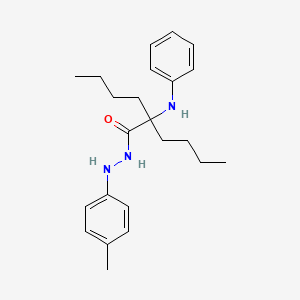
2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide is an organic compound with a complex structure that includes both hydrazide and norleucine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 2-butyl-N-phenylnorleucine with 2-(4-methylphenyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Butyl-N-phenylnorleucine: A related compound with similar structural features.
2-(4-Methylphenyl)hydrazine: Another compound with a similar hydrazine moiety.
Uniqueness
2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide is unique due to its combined structural features, which confer specific chemical and biological properties
Propiedades
Número CAS |
95101-12-5 |
|---|---|
Fórmula molecular |
C23H33N3O |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
2-anilino-2-butyl-N'-(4-methylphenyl)hexanehydrazide |
InChI |
InChI=1S/C23H33N3O/c1-4-6-17-23(18-7-5-2,24-20-11-9-8-10-12-20)22(27)26-25-21-15-13-19(3)14-16-21/h8-16,24-25H,4-7,17-18H2,1-3H3,(H,26,27) |
Clave InChI |
IPEMHTZDCOPTSR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)(C(=O)NNC1=CC=C(C=C1)C)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


